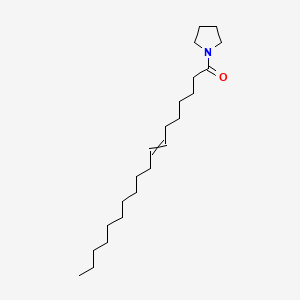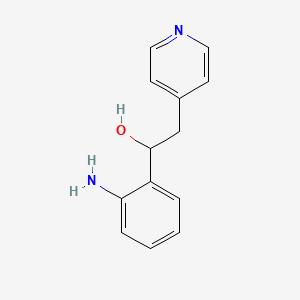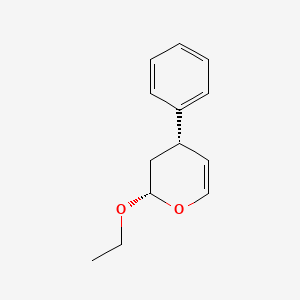
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) is a chemical compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an aldehyde with an alcohol in the presence of an acid catalyst to form the pyran ring. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could lead to the formation of alcohols or other reduced derivatives.
Substitution: The ethoxy or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It may find applications in the production of polymers, resins, or other industrial materials.
Mechanism of Action
The mechanism of action of 2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran: The parent compound without the ethoxy and phenyl groups.
2H-Pyran-2-one: A related compound with a carbonyl group at the 2-position.
4-Phenyl-2H-pyran: A similar compound with a phenyl group but lacking the ethoxy group.
Uniqueness
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) is unique due to the presence of both ethoxy and phenyl groups, which can influence its chemical reactivity and potential applications. These functional groups can provide specific properties that differentiate it from other pyran derivatives.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(2S,4S)-2-ethoxy-4-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C13H16O2/c1-2-14-13-10-12(8-9-15-13)11-6-4-3-5-7-11/h3-9,12-13H,2,10H2,1H3/t12-,13+/m1/s1 |
InChI Key |
LGIHSBPLJHHAJF-OLZOCXBDSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@@H](C=CO1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1CC(C=CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate](/img/structure/B13814458.png)

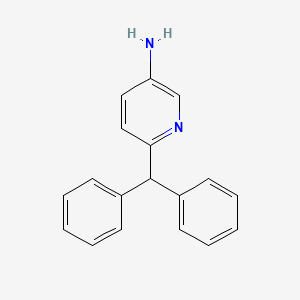
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13814482.png)
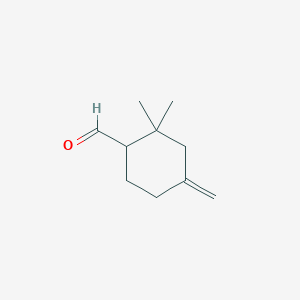
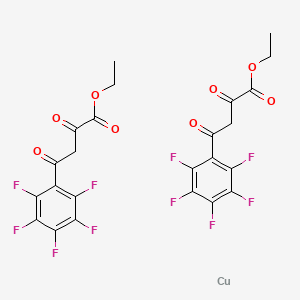
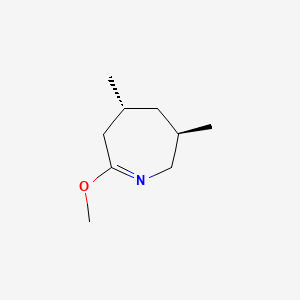
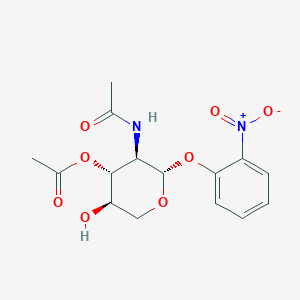
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)


